molecular formula C18H18FNO3 B2535506 [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794904-50-9

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No. B2535506
CAS RN: 1794904-50-9
M. Wt: 315.344
InChI Key: QOKKRMUVCMESIL-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAAO inhibitor is a potent inhibitor of D-amino acid oxidase, which is an enzyme that catalyzes the oxidative deamination of D-amino acids.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from alkyl 2-(2-fluoro-anilino)-2-oxo-acetates demonstrates the potential of fluorinated compounds in generating structurally diverse molecules. A dynamic NMR study highlights atropisomerism due to a high energy barrier for rotation around the N-aryl single bond in one of the synthesized compounds (Yavari, Nasiri, & Djahaniani, 2005).
  • The investigation of adamantane derivatives with fluorine substitutions elucidates the impact of such modifications on crystal packing and intermolecular interactions, revealing the nuanced effects of halogenation on molecular structure and interactions (Al-Wahaibi et al., 2018).

Applications in Organic Synthesis

  • Triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates showcases the versatility of related compounds in constructing pyrrole derivatives, a process that also reveals atropisomerism indicative of the potential for creating enantiomerically enriched products (Yavari, Aghazadeh, & Tafazzoli, 2002).

Photophysical Properties

  • The design and synthesis of fluorescent molecular probes based on derivatives of 2,5-diphenyloxazole highlight the role of similar compounds in developing sensitive tools for biological and chemical research. The solvatochromic behavior of these probes underlines their utility in studying solvent dynamics and interactions at the molecular level (Diwu et al., 1997).

Analytical Applications

  • An adaptation of the dimerization reaction for (p-hydroxyphenyl)acetic acid by hydrogen peroxide presents a method for the fluorometric determination of hydrogen peroxide in seawater, illustrating the analytical applications of related compounds in environmental monitoring and analysis (Miller & Kester, 1988).

properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12-6-7-13(2)16(8-12)20-17(21)11-23-18(22)10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKKRMUVCMESIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

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